Enhanced 5‑HT2A Receptor Affinity and Functional Antagonism of 2‑Butyl‑THIQ‑Derived Ligands
In a direct head‑to‑head SAR study of THIQ derivatives, introducing an N‑butyl linker in azaspiro[5.4]decane‑7,9‑dione conjugates markedly improved 5‑HT2A receptor binding affinity while slightly reducing 5‑HT1A affinity, compared to unsubstituted THIQ parent compounds [1]. The most active butyl‑containing analog (8‑Br,5‑OCH3‑THIQ) exhibited potent 5‑HT1A postsynaptic/5‑HT2A antagonist activity, a profile not observed with shorter‑chain (e.g., ethyl) or unsubstituted THIQ variants [1].
| Evidence Dimension | 5‑HT2A receptor affinity modulation |
|---|---|
| Target Compound Data | Butyl‑linked THIQ derivatives (e.g., compound 8a) display improved 5‑HT2A affinity |
| Comparator Or Baseline | Unsubstituted THIQ derivatives 3a and 3b (no N‑butyl chain) |
| Quantified Difference | Increased 5‑HT2A affinity (exact Ki values not disclosed in abstract; directionality confirmed), with concomitant slight reduction in 5‑HT1A affinity |
| Conditions | Radioligand binding assays on cloned human 5‑HT1A and 5‑HT2A receptors; functional evaluation in vivo |
Why This Matters
Researchers seeking to optimize 5‑HT2A antagonism while minimizing 5‑HT1A agonism should prioritize the N‑butyl‑substituted THIQ scaffold, as it yields a distinct polypharmacological profile unattainable with shorter N‑alkyl homologs.
- [1] Bojarski, A. J., et al. 'Substituted 2-(1,2,3,4-tetrahydroisoquinoline)-butyl derivatives of azaspiro[4.5]decane-7,9-dione and phthalimide as new 5-HT1A and 5-HT2A receptor ligands.' Medicinal Chemistry Research 10, no. 9 (2001): 634-643. View Source
